molecular formula C17H18ClN3O B12033941 N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide CAS No. 477733-17-8

N'-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide

Cat. No.: B12033941
CAS No.: 477733-17-8
M. Wt: 315.8 g/mol
InChI Key: WFXUUPLFFBUFMV-YBFXNURJSA-N
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Description

N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, anti-inflammatory, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide typically involves a multi-step process. One common method starts with the reaction of 2-chloroquinoline-3-carbaldehyde with cyclohexanecarbohydrazide in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

N’-((2-Chloroquinolin-3-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.

Properties

CAS No.

477733-17-8

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

IUPAC Name

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C17H18ClN3O/c18-16-14(10-13-8-4-5-9-15(13)20-16)11-19-21-17(22)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,21,22)/b19-11+

InChI Key

WFXUUPLFFBUFMV-YBFXNURJSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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